molecular formula C12H15ClN2O B8757784 5-Amino-5-(3-chlorophenyl)-1-methylpiperidin-2-one

5-Amino-5-(3-chlorophenyl)-1-methylpiperidin-2-one

Cat. No.: B8757784
M. Wt: 238.71 g/mol
InChI Key: OQAFXKBECRQFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-5-(3-chlorophenyl)-1-methylpiperidin-2-one is a useful research compound. Its molecular formula is C12H15ClN2O and its molecular weight is 238.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

5-amino-5-(3-chlorophenyl)-1-methylpiperidin-2-one

InChI

InChI=1S/C12H15ClN2O/c1-15-8-12(14,6-5-11(15)16)9-3-2-4-10(13)7-9/h2-4,7H,5-6,8,14H2,1H3

InChI Key

OQAFXKBECRQFDD-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CCC1=O)(C2=CC(=CC=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 115 mg (0.428 mmol) 5-(3-chloro-phenyl)-1-methyl-5-nitro-piperidin-2-one in 0.5 ml dioxane was added 2 ml 3NHCl and 280 mg (4.28 mmol) zinc dust. The mixture was stirred at room temperature for 30 minutes. The mixture was filtered and the filtrate was basified with a 5N NaOH solution. Ethyl acetate was added. The mixture was filtered through a pad of dicalite. The organic layer was separated and the aqueous layer was extracted twice with ethyl acetate. The combined extracts were dried over sodium sulfate, filtered and concentrated in vacuo to provide 88 mg (86%) of the title compound as a light yellow oil. MS (m/e): 239.0 (MH+).
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
280 mg
Type
catalyst
Reaction Step Two
Yield
86%

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